molecular formula C13H12ClN3O3 B2361410 N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040662-12-1

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2361410
CAS No.: 1040662-12-1
M. Wt: 293.71
InChI Key: XUORZIPNRWTMPZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chloro and methoxy group on the phenyl ring, as well as a carboxamide group.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyridazine ring.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by the unique structural features of the compound, such as the pyridazine ring and the chloro and methoxy substituents .

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORZIPNRWTMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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